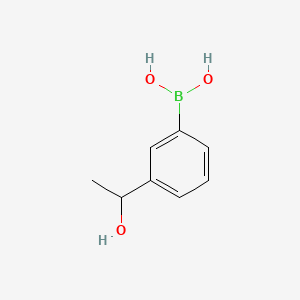

(3-(1-Hydroxyethyl)phenyl)boronic acid

Description

Significance of Boronic Acids in Contemporary Chemical Research

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), are a cornerstone of modern organic synthesis and materials science. boronmolecular.compharmiweb.com Their importance lies in their versatile reactivity, general stability, and relatively low toxicity. nih.gov Boronic acids act as mild Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. boronmolecular.comlabinsights.nl This unique property is leveraged in the development of sensors for biological molecules and in drug delivery systems. boronmolecular.comacs.org

One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnih.gov This reaction, which has revolutionized the synthesis of complex organic molecules, is widely used in the production of pharmaceuticals and agrochemicals. boronmolecular.com Beyond synthesis, boronic acids are also integral to the fabrication of advanced materials with tailored electronic, optical, and energy storage properties. boronmolecular.comnih.gov

Overview of Arylboronic Acids in Synthesis and Materials Science

Arylboronic acids, a subclass of boronic acids where the organic substituent is an aryl group, are particularly valuable as synthetic precursors. nih.gov Their utility spans organic synthesis, materials science, and pharmaceutical development due to their high reactivity and the commercial availability of a wide range of derivatives. nih.gov

In organic synthesis, arylboronic acids are fundamental building blocks for introducing aryl groups into various molecules. nih.gov The Suzuki-Miyaura cross-coupling, which typically involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst, is a primary example of their synthetic utility. nih.govnih.gov This reaction and others have enabled the construction of complex biaryl structures found in many pharmaceuticals and functional materials. nih.govnih.gov Furthermore, research has expanded to include transition-metal-free transformations of arylboronic acids, broadening their synthetic applications. nih.govrsc.org

In materials science, arylboronic acids are employed to create polymers and other materials with specific functionalities. Their ability to participate in various coupling reactions allows for the precise design and synthesis of materials with desired properties. boronmolecular.comnih.gov

Specific Research Interest in (3-(1-Hydroxyethyl)phenyl)boronic Acid and Related Derivatives

The specific research interest in This compound and its derivatives arises from the combination of the versatile boronic acid group and the reactive hydroxyethyl (B10761427) substituent on the phenyl ring. This particular arrangement of functional groups offers unique opportunities for creating more complex and functionalized molecules.

The presence of the hydroxyethyl group can influence the compound's solubility and reactivity. cymitquimica.com For instance, it provides an additional site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Research has explored the use of similar hydroxy-functionalized phenylboronic acids in various applications. For example, derivatives have been used in the development of sensors and in the synthesis of biologically active molecules. nih.govmedchemexpress.com

The interplay between the boronic acid and the hydroxyethyl group can also be exploited in the design of responsive materials. For example, polymers incorporating boronic acid moieties have been developed for glucose sensing, where the binding of glucose to the boronic acid induces a measurable change in the material's properties. nih.gov The development of copolymers like poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid highlights the efforts to create more hydrophilic and biocompatible materials for applications such as continuous glucose monitoring. nih.gov

Derivatives such as [3-(1-Methoxyethyl)phenyl]boronic acid are also utilized in organic synthesis, particularly in cross-coupling reactions for the development of pharmaceuticals and agrochemicals, showcasing the broad utility of this class of compounds. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1036760-03-8 scbt.com |

| Molecular Formula | C₈H₁₁BO₃ scbt.com |

| Molecular Weight | 166.0 g/mol scbt.com |

Properties

IUPAC Name |

[3-(1-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEWBULOTJOSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674964 | |

| Record name | [3-(1-Hydroxyethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036760-03-8 | |

| Record name | [3-(1-Hydroxyethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Hydroxyethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Hydroxyethyl Phenyl Boronic Acid and Derivatives

Established Synthetic Pathways for Arylboronic Acids

The creation of a carbon-boron bond on an aromatic ring is the fundamental challenge in synthesizing arylboronic acids. Over the decades, several robust methods have been developed, with two approaches remaining particularly prominent: the use of Grignard reagents and palladium-catalyzed cross-coupling reactions.

Grignard Reagent and Borate (B1201080) Ester Approach

One of the most traditional and widely used methods for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate. chemicalbook.comnih.gov The process begins with the formation of the Grignard reagent from an aryl halide (typically a bromide or iodide) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orggoogle.com This organometallic species is then added to a solution of the borate ester, usually at very low temperatures (e.g., -78 °C) to prevent side reactions and multiple additions to the boron center. nih.gov The resulting boronic ester intermediate is subsequently hydrolyzed with an aqueous acid to yield the final arylboronic acid. chemicalbook.comgoogle.com

Palladium-Catalyzed Borylation Strategies

To overcome the functional group compatibility issues of organometallic routes, palladium-catalyzed borylation methods have become indispensable. nih.govnih.gov The most prominent of these is the Miyaura borylation reaction, which involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.comwikipedia.org

The catalytic cycle, based on a palladium catalyst like PdCl₂(dppf), typically involves the oxidative addition of the palladium(0) species to the aryl halide. alfa-chemistry.com This is followed by a transmetalation step with the diboron reagent, facilitated by a base, and subsequent reductive elimination to yield the arylboronate ester and regenerate the catalyst. alfa-chemistry.com The choice of base is critical; weak bases like potassium acetate (B1210297) (KOAc) are often used to prevent competing side reactions. organic-chemistry.orgalfa-chemistry.com

A key advantage of Miyaura borylation is its exceptional tolerance for a wide array of functional groups, including those incompatible with Grignard reagents. alfa-chemistry.comresearchgate.net This allows for the direct borylation of complex molecules, significantly streamlining synthetic routes. nih.gov The resulting boronate esters are stable, can be purified by chromatography, and are ready for use in subsequent reactions like the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org

Synthesis of (3-(1-Hydroxyethyl)phenyl)boronic Acid and Related Isomers

The synthesis of the target molecule, this compound, leverages the principles of general arylboronic acid synthesis but requires specific strategies to accommodate the hydroxyethyl (B10761427) functional group.

Direct Synthesis Routes

Direct synthesis of this compound is challenging due to the incompatibility of the unprotected hydroxyl and boronic acid groups under many reaction conditions. However, palladium-catalyzed borylation of a suitable precursor, such as 1-(3-bromophenyl)ethan-1-ol, could theoretically provide a direct route, though this is less commonly reported than precursor-based methods.

Synthesis via Precursors and Functional Group Transformations

The most common and practical approach to synthesizing this compound involves a two-step sequence starting from a readily available precursor. This strategy circumvents the challenges of functional group incompatibility.

Route 1: Reduction of an Acetyl Precursor

This highly effective method begins with (3-acetylphenyl)boronic acid . nih.gov This precursor contains a ketone group, which is a functional handle for conversion to the desired secondary alcohol. The acetyl group is reduced using a mild reducing agent, with sodium borohydride (B1222165) (NaBH₄) being a common choice. This reaction selectively reduces the ketone to a hydroxyethyl group without affecting the boronic acid moiety.

A typical procedure involves dissolving (3-acetylphenyl)boronic acid in a suitable solvent system, such as a mixture of tetrahydrofuran and water, and then adding sodium borohydride portion-wise at a controlled temperature. The reaction progress is monitored until the starting material is consumed, followed by an acidic workup to yield this compound.

Route 2: Borylation of a Protected Precursor

An alternative pathway involves protecting the carbonyl group of a starting material like 3'-bromoacetophenone (B146053) before the borylation step. jlu.edu.cnresearchgate.net The ketone is often converted into a more inert functional group, such as a ketal, using ethylene (B1197577) glycol. jlu.edu.cn This protected aryl bromide can then undergo either a Grignard-based borylation or a palladium-catalyzed Miyaura borylation to install the boronic acid group. jlu.edu.cn The final step is the deprotection of the ketal under acidic conditions, which simultaneously hydrolyzes the boronic ester (if formed) and reveals the acetyl group, which would then require a subsequent reduction step as described in Route 1. This multi-step process, while viable, is often less efficient than the direct reduction of (3-acetylphenyl)boronic acid.

| Route | Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 1 | (3-acetylphenyl)boronic acid | Ketone Reduction (e.g., with NaBH₄) | Fewer steps, high efficiency | Precursor may be specialized |

| 2 | 3'-Bromoacetophenone | Protection, Borylation, Deprotection, Reduction | Uses simpler starting materials | Multiple steps, lower overall yield |

Preparation of Substituted Hydroxyethylphenylboronic Acids

The synthetic strategies for the parent compound can be adapted to create derivatives with additional substituents on the phenyl ring. For instance, starting with a substituted bromoacetophenone allows for the introduction of various functional groups (e.g., methoxy (B1213986), chloro) onto the aromatic core. google.com

Green Chemistry Approaches in the Synthesis of Boronic Acids

The development of synthetic methodologies for boronic acids, including this compound and its derivatives, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Boronic acids themselves are often considered "green" compounds due to their low inherent toxicity and their degradation into environmentally benign boric acid. mdpi.comresearchgate.netsigmaaldrich.com

Research in this area focuses on several key strategies to make the synthesis of boronic acids more sustainable. These include the use of environmentally friendly solvents, the application of alternative energy sources to accelerate reactions, and the development of catalyst-free or more sustainable catalytic systems.

Use of Greener Solvents

A significant advancement in the green synthesis of boronic acids involves replacing traditional, often hazardous, organic solvents with greener alternatives. Ethanol (B145695), in particular, has been identified as a highly effective and environmentally benign solvent for various reactions involving boronic acids. nih.govrsc.org For instance, a mild and highly efficient protocol for the ipso-hydroxylation of a wide range of arylboronic acids into substituted phenols was developed using ethanol as the solvent. rsc.org This method achieved excellent yields at ambient temperature in an open flask, with a remarkably short reaction time of just one minute. rsc.org

Multicomponent reactions (MCRs), which reduce the number of synthetic steps and purification requirements, have also been successfully performed in ethanol to produce boron-containing molecules. nih.gov Water is another green solvent utilized in boronic acid chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.org The development of specialized ligands and catalyst systems has enabled efficient coupling of various aryl halides with phenylboronic acid in aqueous media. rsc.org

Table 1: Comparison of Solvents in the ipso-Hydroxylation of Phenylboronic Acid

| Solvent | Yield (%) | Reference |

|---|---|---|

| Ethanol | 94 | rsc.org |

| Methanol | 89 | rsc.org |

| Acetonitrile | 85 | rsc.org |

| Tetrahydrofuran (THF) | 82 | rsc.org |

| Water | 55 | rsc.org |

| Dichloromethane (DCM) | 50 | rsc.org |

Alternative Energy Sources and Solvent-Free Methods

To enhance energy efficiency and reduce reaction times, alternative energy sources like microwave irradiation and mechanochemistry are being employed. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for producing boron-containing Hantzsch and Biginelli esters compared to conventional heating methods. nih.gov For example, reactions that took 24 hours with mantle heating could be completed in under 20 minutes with microwave irradiation, with a significant increase in yield from 3-7% to 18-80%. nih.gov Microwave energy has also been effectively used in Suzuki cross-coupling reactions, promoting high to excellent yields in short reaction times. researchgate.net

Mechanochemistry offers a completely solvent-free approach. A facile and environmentally benign method for forming boronic acid esters involves simply grinding a 1:1 mixture of a boronic acid (alkyl, aryl, or heteroaryl) and a diol, such as pinacol. rsc.org This solvent-free technique, followed by a simple work-up, provides the desired boronic acid esters in excellent yield and purity. rsc.org

Catalyst-Free and Sustainable Catalytic Systems

Another core tenet of green chemistry is the reduction or elimination of catalysts, particularly those based on toxic or precious metals. Several catalyst-free methods for preparing organoboron compounds have been developed. A catalyst-free oxyboration reaction of alkynes has been reported, which proceeds using readily available materials. acs.org Similarly, a simple, metal- and additive-free, photoinduced borylation of haloarenes provides a direct route to boronic acids and their esters. organic-chemistry.org

A methanol-promoted Sandmeyer borylation of arylamines offers another green and efficient method to synthesize arylboronic acids and arylboronates without the need for a metal catalyst. organic-chemistry.org This reaction proceeds at room temperature and demonstrates high functional group tolerance. organic-chemistry.org

When catalysts are necessary, the focus shifts to using more sustainable options. Boric acid itself is considered an environmentally friendly Lewis acid catalyst and has been used effectively in the synthesis of amides. ijarsct.co.in Furthermore, boronic acids can act as efficient catalysts for dehydrative reactions, such as amidations, which produce water as the only by-product, representing a highly efficient and environmentally friendly transformation. bath.ac.ukresearchgate.net

Table 2: Comparison of Green Synthesis Methodologies for Boron-Containing Esters

| Methodology | Energy Source | Reaction Time | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Mantle Heater | 24 h | 3-7 | Standard procedure | nih.gov |

| Infrared Irradiation | IR Lamp | 12 h | 12-17 | Moderate improvement | nih.gov |

| Microwave Irradiation | Microwave Reactor | 0.25-0.33 h | 18-80 | Drastic reduction in time, improved yield | nih.gov |

| Mechanochemistry | Grinding/Ball Mill | Minutes | Excellent | Solvent-free, rapid | rsc.org |

These green chemistry approaches provide a framework for developing more sustainable and efficient synthetic routes to valuable compounds like this compound, aligning chemical manufacturing with environmental stewardship.

Reactivity and Reaction Mechanisms of 3 1 Hydroxyethyl Phenyl Boronic Acid

Fundamental Reactivity of Boronic Acid Functional Group

The reactivity of (3-(1-Hydroxyethyl)phenyl)boronic acid is largely dictated by the behavior of the boronic acid group, -B(OH)₂. This functional group is known for its Lewis acidity and its ability to engage in reversible covalent bonding.

Lewis Acidity and sp²-sp³ Hybridization Interconversion

Boronic acids, including this compound, are characterized as Lewis acids due to the electron-deficient nature of the boron atom. wikipedia.orgnih.gov The boron atom in its neutral state is trigonal planar and sp² hybridized, possessing a vacant p-orbital which makes it susceptible to nucleophilic attack. rsc.orgaklectures.com

In aqueous solutions, boronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. nih.govsdu.dkmdpi.com This transformation occurs through the acceptance of a hydroxide (B78521) ion from water, forming a tetrahedral boronate complex. wikipedia.org This interconversion is a critical aspect of its chemistry, influencing its solubility, reactivity, and interaction with biological molecules. The pKa for many arylboronic acids is around 9, but the formation of tetrahedral boronate complexes can occur at a pKa of approximately 7. wikipedia.org The Lewis acidity can be influenced by substituents on the aromatic ring; however, studies on 2,6-diarylphenylboronic acids have shown that the effect of distant substituents on Lewis acidity can be minimal, with stabilization effects arising from polar-π interactions and solvation. nih.govresearchgate.net

Table 1: Hybridization and Geometry of the Boronic Acid Functional Group

| Form | Hybridization of Boron | Geometry around Boron | Charge | Key Feature |

| Boronic Acid | sp² | Trigonal Planar | Neutral | Electron-deficient, vacant p-orbital |

| Boronate | sp³ | Tetrahedral | Anionic | Nucleophilic, forms stable complexes |

Reversible Covalent Bond Formation with Diols and Sugars

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars. wikipedia.orgacs.org This reaction leads to the formation of five- or six-membered cyclic boronate esters. nih.gov The interaction is dynamic and pH-dependent, with the formation of the ester complex generally increasing with pH to a certain optimum. researchgate.net

The mechanism involves the interaction of the diol's hydroxyl groups with the boron center. Both the neutral boronic acid and the tetrahedral boronate ion can be reactive species. researchgate.net The initial binding of one hydroxyl group to the boron is often the rate-determining step. rsc.org Upon binding to a sugar, the equilibrium shifts from the neutral sp² state to the anionic sp³ state, leading to a decrease in the apparent pKa of the boronic acid. nih.gov

The stability and selectivity of the boronate ester complex are influenced by several factors:

pH of the medium: The equilibrium is highly sensitive to pH. researchgate.net

Structure of the diol: The stereochemistry and geometric arrangement of the hydroxyl groups in the sugar are crucial. For instance, many monoboronic acids show a higher affinity for fructose (B13574) due to the favorable arrangement of its diols. nih.gov

Boronic acid pKa: The acidity of the boronic acid affects the equilibrium position of the complexation reaction. acs.org

This reversible binding property is the basis for the development of boronic acid-based sensors for saccharide detection. acs.orgnih.govnih.gov

Table 2: Factors Influencing Boronic Acid-Diol Interactions

| Factor | Influence on Complex Formation | Reference |

| pH | Affects the equilibrium between boronic acid and boronate, influencing binding affinity. | researchgate.net |

| Diol Structure | The spatial arrangement of hydroxyl groups determines the stability of the cyclic ester. | nih.gov |

| Boronic Acid pKa | A lower pKa can facilitate binding at lower pH values. | acs.org |

| Solvent | Can affect the stability of the reactants and the complex. | acs.org |

Cross-Coupling Reactions Involving this compound

This compound is a versatile coupling partner in various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions and Mechanistic Insights

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.orgwikipedia.org this compound, with its functionalized aryl group, can readily participate in this transformation. cymitquimica.com The reaction is widely used due to the stability and low toxicity of boronic acids and their compatibility with a wide range of functional groups. nih.govmusechem.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate. musechem.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the product (Ar-Ar') and regenerating the palladium(0) catalyst. musechem.com

The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. musechem.comharvard.edu The presence of the hydroxyethyl (B10761427) group on the phenyl ring of this compound adds functionality to the resulting biaryl products.

Copper-Mediated Trifluoromethylation and Other Copper-Catalyzed Transformations

This compound can undergo copper-mediated or copper-catalyzed cross-coupling reactions. One notable transformation is trifluoromethylation, which introduces a trifluoromethyl (CF₃) group, a valuable moiety in pharmaceutical and agrochemical compounds.

Copper-catalyzed trifluoromethylation of arylboronic acids can be achieved using various trifluoromethylating reagents, such as Togni's reagent or Langlois' reagent (NaSO₂CF₃) with an oxidant like tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.orgnih.gov The reaction with Togni's reagent, an electrophilic trifluoromethyl source, often proceeds under mild conditions with a copper(I) catalyst. organic-chemistry.org A proposed mechanism involves the oxidation of a Cu(I) species to a Cu(II) dicarboxylate, which then reacts with the CF₃ source to generate a trifluoromethyl radical. This radical then participates in the cross-coupling. rsc.org

Besides trifluoromethylation, copper catalysts facilitate other important transformations of arylboronic acids, such as the Chan-Evans-Lam (CEL) coupling. nih.govwikipedia.org The CEL reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling an arylboronic acid with an amine or an alcohol. wikipedia.orgorganic-chemistry.org The reaction is often carried out in the presence of a copper(II) catalyst and an oxidant, which can be air. organic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate, which undergoes reductive elimination to form the product. wikipedia.orgacs.org This reaction allows for the arylation of a wide range of N-H and O-H containing compounds under relatively mild conditions. nih.govorganic-chemistry.orgrsc.org

Mitsunobu Reactions

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of other functional groups, such as esters, ethers, or azides, with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically employs a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov

The this compound molecule contains a secondary alcohol, making the hydroxyethyl group a potential site for Mitsunobu transformations. The mechanism proceeds through the following key steps: organic-chemistry.org

Activation of the phosphine by the azodicarboxylate to form a betaine (B1666868) intermediate.

The alcohol attacks the activated phosphine, forming an alkoxyphosphonium salt, which is a good leaving group.

A nucleophile (e.g., a carboxylate or azide) then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in inversion of the stereocenter. nih.govbeilstein-journals.org

This reaction is particularly useful for stereochemical inversion at a chiral center. organic-chemistry.org The reaction's success can be dependent on the pKa of the nucleophile. nih.gov While the reaction is powerful, it generates stoichiometric amounts of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification. nih.gov

Esterification Reactions and Boronate Ester Formation

A fundamental reaction of this compound is its ability to undergo reversible esterification with alcohols, particularly diols, to form boronate esters. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone of its application in dynamic covalent chemistry and materials science. mdpi.com The boronic acid, a Lewis acid, reacts with the hydroxyl groups of a diol to form a cyclic boronate ester, releasing water in the process. acs.org The equilibrium of this reaction is highly dependent on factors such as pH, the concentration of the diol, and the solvent system. nsf.gov

The stability of the resulting boronate ester is influenced by the structure of the diol and the electronic properties of the phenylboronic acid. researchgate.net The formation of five- or six-membered cyclic esters from 1,2- or 1,3-diols is generally favored due to their thermodynamic stability. wikipedia.org

While the primary reaction is with diols, the boronic acid moiety can, in principle, interact with other oxygen-containing functional groups. The reaction of boronic acids with aldehydes and ketones is less common as a direct esterification but is relevant in the context of certain named reactions. For instance, the Petasis reaction (a boronic acid Mannich reaction) involves the reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid to form substituted amines. While not a direct esterification, it showcases the interaction of boronic acids with carbonyl compounds.

Direct esterification with simple enols is not a standard transformation. However, boronic acids react readily with catechols (1,2-dihydroxybenzenes), which can be considered a type of enediol, to form highly stable boronate esters. chemrxiv.org This high affinity is a key interaction used in sensing and dynamic systems. nih.gov

The reversible nature of boronate ester formation places it at the heart of dynamic covalent chemistry (DCC). mdpi.comnih.gov Boronate esters can be formed and cleaved under specific conditions, allowing for the creation of adaptable and responsive materials. rsc.org The equilibrium between the boronic acid and the diol can be shifted by changes in pH, temperature, or the presence of a competitive diol. mdpi.comacs.org

This dynamic behavior is exploited in the design of self-healing materials, hydrogels for biomedical applications, and molecular sensors. rsc.orgresearchgate.net The boronate esters derived from this compound can participate in this dynamic exchange. The presence of the 1-hydroxyethyl group on the phenyl ring could potentially modulate the stability and exchange kinetics of the boronate ester, for example, through intramolecular hydrogen bonding or by affecting the electronic nature of the aromatic ring. Research has shown that intramolecular coordination, such as from an ortho-aminomethyl group, can significantly impact the pKa of the boronic acid and the stability of the boronate ester, facilitating binding at neutral pH. nih.govnih.gov

Table 1: Factors Influencing Boronate Ester Dynamics

| Factor | Effect on Boronate Ester Equilibrium | Research Finding | Citation |

| pH | Formation is favored at pH values near or above the pKa of the boronic acid. | The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent, with the tetrahedral form being more stable. | acs.org |

| Diol Structure | 1,2- and 1,3-diols form more stable cyclic esters. Sugars with specific stereochemistry (e.g., fructose, sorbitol) show high binding affinity. | The spatial arrangement of hydroxyl groups in the diol dictates the stability of the resulting boronate ester. | acs.orgnih.gov |

| Substituents | Electron-withdrawing groups on the phenyl ring lower the pKa of the boronic acid, favoring ester formation at lower pH. | Ortho-substituents capable of intramolecular coordination (e.g., amines, alcohols) can stabilize the boronate ester. | nih.govnih.gov |

| Solvent | Aqueous environments facilitate the reversible nature of the bond, while organic solvents can be used to drive the reaction to completion by removing water. | The dynamic nature is prominent in aqueous solutions, enabling applications like stimuli-responsive hydrogels. | mdpi.comrsc.org |

Other Significant Organic Transformations and Catalytic Applications

Beyond the previously mentioned reactions, the dual functionality of this compound allows its use in a wider range of synthetic strategies. The boronic acid group is most famously utilized in the Suzuki-Miyaura cross-coupling reaction . nih.govnih.gov This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling the aryl group of the boronic acid with an organic halide or triflate. nih.govorganic-chemistry.org this compound would be an excellent substrate for introducing the (3-(1-hydroxyethyl)phenyl) moiety into complex molecules. jyu.fi

The secondary alcohol of the 1-hydroxyethyl group can also undergo various transformations. It can be oxidized to a ketone ((3-acetylphenyl)boronic acid), or it can participate in esterification or etherification reactions, provided the boronic acid group is suitably protected or the reaction conditions are selective. These transformations allow for the synthesis of a diverse array of derivatives from a single starting material.

As a bifunctional molecule, it holds potential in the synthesis of polymers and materials. The boronic acid can be incorporated into a polymer backbone or side chain, and the hydroxyl group can be used for further functionalization or as a site for cross-linking. nsf.gov This versatility makes this compound a valuable component in the construction of complex chemical architectures.

The Role of this compound in Medicinal Chemistry

This compound is an organoboron compound with the chemical formula C₈H₁₁BO₃. While it is commercially available for research and chemical synthesis, detailed studies outlining its specific applications in the development of enzyme inhibitors are not extensively documented in publicly available literature. The following sections address the specified areas of medicinal chemistry, noting the absence of direct research findings for this particular compound while discussing the broader context of related boronic acids where applicable.

Applications in Medicinal Chemistry and Biological Systems

Applications in Targeted Cancer Therapy and Diagnosis

Phenylboronic acid (PBA) and its derivatives have emerged as promising candidates in oncology due to their unique chemical properties. nih.govnih.gov These compounds can engage in selective interactions and respond to the specific microenvironment of tumors, making them valuable for targeted therapies and diagnostics. nih.govrsc.org The core of their utility lies in the ability of the boronic acid group to form reversible covalent bonds, particularly with diols present in sugars. nih.govnih.gov

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic technique that utilizes a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), which, upon irradiation with low-energy neutrons, produces high-energy alpha particles and lithium-7 (B1249544) nuclei. researchgate.netnih.gov These particles have a short path length, confining their destructive effects to the cells that have taken up the boron agent, thereby offering a highly targeted approach to destroying cancer cells while sparing adjacent healthy tissue. nih.govacs.org

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells. nih.govresearchgate.net Currently, two boron-containing drugs, boronophenylalanine (BPA) and sodium borocaptate (BSH), are used in clinical settings. researchgate.netacs.org However, the search for new boron delivery agents with improved tumor selectivity and accumulation continues to be an active area of research. researchgate.netnih.gov Phenylboronic acid has been investigated as a potential nuclear-targeting boron agent for BNCT. nih.gov Nanoparticles decorated with PBA have been developed as a strategy to enhance the delivery of boron to tumors, showing prolonged accumulation in tumor tissues compared to clinically used agents like BPA. researchgate.netiaea.org While the potential for new boron-containing molecules is recognized, specific studies on this compound as a BNCT agent are not extensively documented in the current literature.

Selective Binding to Sialic Acids in Cancer Cells

A key feature of many cancer cells is the overexpression of sialic acids (SAs) on their surfaces. nih.govnih.govnih.gov This hypersialylation is linked to tumor progression and metastasis. nih.govnih.gov Phenylboronic acid derivatives have the ability to selectively and reversibly bind to the diol groups present in sialic acids. nih.govnih.govnih.gov This interaction provides a mechanism for targeting cancer cells. nih.govrsc.org

The binding affinity of PBA to sialic acid is pH-dependent, often strengthening in the slightly acidic microenvironment characteristic of tumors. nih.govmdpi.com This pH sensitivity can enhance the selectivity of PBA-based agents for cancer cells over healthy cells, which exist in a physiological pH environment. nih.gov While the general principle of PBA-sialic acid binding is well-established, research has also explored how different substituents on the phenyl ring can modulate this interaction. For instance, heterocyclic boronic acids have been shown to have a high affinity for sialic acids, particularly in acidic conditions. nih.gov The specific binding properties of this compound to sialic acids on cancer cells would depend on how the 1-hydroxyethyl group influences the electronic and steric properties of the boronic acid moiety, an area that warrants further investigation to determine its potential for selective cancer cell targeting. researchgate.netnih.gov

Drug Delivery Systems and Prodrug Development

The ability of phenylboronic acids to form reversible bonds has been exploited in the design of advanced drug delivery systems and prodrugs. nih.govnih.govnih.gov These systems can be engineered to release their therapeutic payload in response to specific stimuli within the tumor microenvironment, such as lower pH or the presence of reactive oxygen species (ROS). nih.govrsc.org

PBA-functionalized nanomaterials, including nanoparticles and dendrimers, have been developed to enhance the delivery of chemotherapeutic agents to tumors. nih.govnih.govrsc.org The PBA moieties on the surface of these carriers can target sialic acid residues on cancer cells, leading to increased accumulation of the drug at the tumor site. nih.govrsc.org Furthermore, pH-sensitive linkers can be incorporated, which cleave in the acidic tumor environment to release the drug. nih.gov

The concept of a prodrug involves masking a pharmacologically active agent to improve its delivery or reduce its side effects, with the active drug being released at the target site. mdpi.com Boronic acids have been used as a temporary masking group for developing anticancer prodrugs. mdpi.com For instance, a nano-prodrug has been fabricated where the drug is conjugated to a polymer via an acid-sensitive boronate ester bond, allowing for pH-responsive drug release. nih.govmdpi.com While these strategies have been explored for the broader class of PBA derivatives, the specific application of this compound in such systems would require dedicated research and development. nih.govnih.gov

Biosensing Technologies

The reversible binding of boronic acids to diol-containing molecules, such as carbohydrates, forms the basis of their extensive use in biosensing technologies. nih.govnih.gov This interaction can be transduced into a measurable signal, such as a change in color or fluorescence, allowing for the detection and quantification of biologically important molecules like glucose. nih.govrsc.org

Glucose and Carbohydrate Sensing Mechanisms

Phenylboronic acid-based sensors are a significant area of research for continuous glucose monitoring, a critical tool for managing diabetes mellitus. nih.govrsc.org The fundamental mechanism involves the formation of a cyclic boronate ester between the boronic acid group and the cis-diol groups of a glucose molecule. nih.govacs.org This binding event can be designed to produce an optical or electrochemical signal.

In optical sensors, the binding of glucose can cause a change in the volume of a hydrogel matrix, leading to a shift in diffracted light that can be detected colorimetrically. nih.govrsc.org In electrochemical sensors, the interaction can alter the electrochemical properties of the sensor surface, which can be measured as a change in current or potential. nih.gov The sensitivity and selectivity of these sensors are influenced by the chemical structure of the phenylboronic acid derivative used. acs.org For example, the introduction of a hydroxyethyl (B10761427) group on an amide in a polymer-based sensor was found to lower the sensitivity to glucose, potentially due to increased steric hindrance.

| Sensor Type | Analyte | Principle of Detection |

| Optical (Photonic Crystal Hydrogel) | Glucose | Glucose binding causes hydrogel swelling, leading to a color change. rsc.org |

| Electrochemical | Glucose, Glycoproteins | Binding of diol-containing molecules alters the surface potential or redox state. nih.gov |

| Fluorescence-based | Monosaccharides | Binding to the boronic acid modulates the fluorescence of a linked probe. |

Development of Hydrogels for Sensing Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are excellent materials for developing biosensors due to their biocompatibility and high water content. mdpi.comnih.gov When functionalized with phenylboronic acid derivatives, these hydrogels can swell or shrink in response to changes in glucose concentration. nih.govnih.govmdpi.com

The incorporation of PBA moieties into hydrogels creates a glucose-responsive system. nih.govrsc.orgmdpi.com At low glucose concentrations, the boronic acid can crosslink polymer chains, while at higher glucose concentrations, the formation of 1:1 complexes with glucose can lead to a decrease in crosslinking and an increase in hydrogel volume. mdpi.com This volumetric change can be harnessed for both sensing and drug delivery applications. nih.govnih.govmdpi.com For instance, 3D-printed bioinert hydrogels containing a methacrylated phenylboronic acid derivative have been developed for glucose-triggered drug release. mdpi.comresearchgate.net Similarly, injectable and self-healing hydrogels have been created using the complexation between phenylboronic acid and glucose functional groups on polymer chains. nih.gov

The development of these smart hydrogels often involves copolymerization of a monomer containing the PBA sensing moiety with other monomers that impart desired physical properties to the hydrogel, such as poly(2-hydroxyethylmethacrylate) (PHEMA). nih.gov Research has shown that hydrogels based on copolymers of N-hydroxyethyl acrylamide (B121943) and 3-acrylamidophenylboronic acid (a related compound) can be used for viscosity-based glucose sensing.

| Hydrogel System | Key Components | Application | Research Finding |

| 3D-Printed Hydrogel | Polyhydroxyethyl methacrylate (B99206) (PHEMA), Methacrylated PBA | Glucose-triggered drug release | System allows for on-demand release of a model drug in response to glucose. mdpi.com |

| Injectable Hydrogel | Polymers with PBA and glucose functional groups | Glucose sensing, Drug delivery | Forms shear-thinning and self-healing hydrogels responsive to glucose. nih.gov |

| Photonic Crystal Hydrogel | Poly(N-isopropylacrylamide-co-3-acrylamidophenyl boronic acid), Fe₃O₄ nanoparticles | Colorimetric glucose detection | The hydrogel changes color in response to glucose concentration. rsc.org |

| Ophthalmic Hydrogel | PHEMA, Polyvinylpyrrolidone (B124986) (PVP), 3-(acrylamido)phenylboronic acid (APBA) | Ophthalmic drug delivery | The presence of PBA promoted sustained drug release. nih.gov |

Antimicrobial and Antiviral Activity

The boronic acid functional group, particularly in the form of phenylboronic acids, has attracted considerable interest in the development of new therapeutic agents due to its unique chemical properties. Research has explored the potential of this class of compounds to combat microbial and viral infections, focusing on their ability to interact with biological molecules crucial for pathogen survival and proliferation.

Antimicrobial Research Findings

Phenylboronic acid (PBA) and its derivatives have demonstrated notable antibacterial and antibiofilm activities against a range of pathogens. The mechanism of action is often distinct from conventional antibiotics, making them promising candidates against multidrug-resistant strains. nih.gov

One study investigated the antibacterial effect of phenylboronic acid on Escherichia coli and other enteropathogenic bacteria. The research established that PBA exhibits a bacteriostatic effect at lower concentrations and becomes bactericidal at higher concentrations (>3.0 mg/mL). nih.gov A key finding was that an E. coli strain resistant to seven common antibiotics, including strains producing extended-spectrum beta-lactamases (ESBL), showed the same sensitivity to PBA as the non-resistant wild-type strain. nih.gov This suggests that PBA's mechanism of action differs from these antibiotics, highlighting its potential to address antibiotic resistance. nih.gov The study also demonstrated PBA's efficacy as a decontaminant on fresh tomato fruits, reducing E. coli growth in a concentration- and time-dependent manner. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Phenylboronic Acid Against Enteropathogenic Bacteria

| Bacterial Strain | MIC (mg/mL) |

| Escherichia coli | 1.0 |

| Shigella sonnei | 1.2 |

| Salmonella enteritidis | 1.0 |

| Yersinia enterocolitica | 0.8 |

| Data sourced from a study on the antibacterial effect of Phenylboronic Acid. nih.gov |

Further research into halogenated phenylboronic acids has revealed potent antibacterial and antibiofilm activity against marine pathogens like Vibrio parahaemolyticus and Vibrio harveyi. nih.gov Specifically, two compounds, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA), were effective at inhibiting planktonic cell growth and preventing biofilm formation. nih.gov These compounds were found to diminish several virulence factors, including motility and indole (B1671886) synthesis. nih.gov

**Table 2: Activity of Halogenated Phenylboronic Acids Against *Vibrio parahaemolyticus***

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 µg/mL | Antibacterial & Antibiofilm |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | 100 µg/mL | Antibacterial & Antibiofilm |

| Data from a study on halogenated phenylboronic acids against Vibrio species. nih.gov |

The versatility of phenylboronic acids is also evident in the development of advanced drug delivery systems. A pH-responsive nano-prodrug was created by conjugating the antibacterial and antitumor agent emodin (B1671224) to a polymer using an acid-sensitive boronate ester bond. acs.org This nano-prodrug demonstrated more effective inhibition of both Gram-positive and Gram-negative bacterial growth compared to free emodin. acs.org Similarly, a boronic acid-functionalized polymer (PEI-BA) showed robust antibiofilm activity against Pseudomonas aeruginosa by blocking bacterial adhesion to mucin-rich surfaces. qub.ac.uk This polymer also exhibited a synergistic effect when combined with the antibiotic tobramycin. qub.ac.uk

Antiviral Research Findings

The exploration of phenylboronic acids as antiviral agents has primarily focused on their ability to bind with carbohydrates (glycans) present on the surface of enveloped viruses. nih.govnih.gov These glycans are often crucial for the virus's ability to enter and infect host cells.

Initial studies on a library of monophenylboronic acids, however, found that these compounds lacked antiviral activity against a broad range of viruses, including HIV type-1. nih.gov The compounds also did not show measurable binding to the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov Researchers concluded that the small size and lack of multivalency of these single boronic acid molecules might be the reason for their ineffectiveness. nih.gov A subsequent study on bisphenylboronic acids—molecules containing two phenylboronic acid units—also failed to demonstrate pronounced antiviral activity. nih.gov The authors suggested that a higher density of phenylboronate (B1261982) groups per molecule might be necessary to achieve sufficient binding potency to viral glycoproteins and elicit an antiviral effect. nih.gov

A more promising approach has been the functionalization of nanoparticles with phenylboronic acid moieties. In a proof-of-concept study, iron-oxide, silica, and diamond-derived nanoparticles were modified with multiple phenylboronic acid units. nih.gov These "borono-lectins" were investigated as potential inhibitors against the Hepatitis C virus (HCV). nih.gov The results supported the hypothesis that these nanoparticle-derived borono-lectins could serve as a potential therapeutic strategy for blocking the entry of HCV into host cells. nih.gov This novel approach to viral entry inhibition, combined with the low cellular toxicity of the nanoparticles, suggests a viable path for future research. nih.gov

Applications in Materials Science and Polymer Chemistry

Development of Sensors and Catalysts

The boronic acid moiety is a key functional group for the molecular recognition of cis-diol-containing compounds. This has been widely exploited in the development of sensors for biologically important molecules like carbohydrates. The interaction between the boronic acid and a diol, such as glucose, forms a stable five- or six-membered cyclic ester. nih.govnih.gov This binding event can be designed to produce a detectable signal, forming the basis of a sensor.

Research has demonstrated that materials functionalized with phenylboronic acid (PBA) can be used in electrochemical or fluorescent biosensors. nih.gov For instance, when PBA-functionalized polymers bind to glucose, the resulting complex formation can alter the material's physical or electronic properties, leading to a measurable change in signal. nih.govnih.gov This principle has been applied to create systems that may have potential as sensors for monitoring blood glucose levels. nih.gov The presence of the hydroxyethyl (B10761427) group on the phenyl ring can enhance solubility and reactivity, facilitating the use of the compound as a building block in sensor construction. cymitquimica.com

In catalysis, boronic acid derivatives are utilized in various organic synthesis reactions. chemimpex.com They are well-known for their role in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. cymitquimica.com The specific reactivity of (3-(1-Hydroxyethyl)phenyl)boronic acid can be leveraged in these catalytic processes, contributing to reaction efficiency and selectivity. chemimpex.com

Boronic Acid-Containing Polymers and Hydrogels

The incorporation of phenylboronic acid units into polymer chains has led to the development of advanced hydrogels with responsive and dynamic properties. These materials are at the forefront of research for biomedical applications. nih.gov

To integrate the responsive properties of boronic acid into a polymer matrix, a polymerizable derivative is often synthesized. A common strategy involves converting the parent compound into an acrylamide (B121943) monomer, such as 3-(acrylamido)phenylboronic acid (APBA). nih.govresearchgate.net This monomer can then be copolymerized with other monomers, like 2-hydroxyethylmethacrylate (PHEMA), polyvinylpyrrolidone (B124986) (PVP), or poly(N,N-dimethyl acrylamide) (PDMA), using techniques such as UV-induced free radical polymerization. nih.govresearchgate.net This method allows for the creation of polymer backbones with pendant boronic acid groups, whose concentration and distribution can be controlled to tailor the material's properties. The successful incorporation of the APBA unit into the hydrogel structure is typically confirmed using analytical techniques like NMR and FTIR. nih.govresearchgate.net

Another approach involves the radical polymerization of boronic acid and glucose-functionalized monomers to create a polymer that can self-assemble into a hydrogel through boronic acid-glucose complexation. nih.gov

A significant application of PBA-functionalized polymers is in the creation of glucose-sensitive hydrogels, which are being explored for self-regulated insulin (B600854) delivery systems. rsc.orgnih.govmdpi.com The mechanism relies on the reversible binding of glucose to the boronic acid groups within the hydrogel network. mdpi.com

The swelling behavior of these hydrogels is directly linked to the ambient glucose concentration. At low glucose levels, it is proposed that two boronic acid groups from different polymer chains can complex with a single glucose molecule, forming a "2:1 complex". mdpi.com This acts as a crosslink, maintaining the hydrogel's compact structure. As the glucose concentration increases, this equilibrium shifts. The 2:1 crosslinks are converted into two separate "1:1 complexes," where each boronic acid group binds to a single glucose molecule. mdpi.com This conversion breaks the intermolecular crosslinks, causing the hydrogel network to expand and its volume to increase. mdpi.com This swelling behavior can be harnessed to trigger the release of an encapsulated drug, such as insulin, in response to hyperglycemic conditions. rsc.orgmdpi.com The pore size of the hydrogel enhances with increasing glucose concentration, which promotes the diffusion and release of the loaded therapeutic agent. rsc.org

Swelling Response of Phenylboronic Acid Hydrogels to Glucose

| Glucose Concentration | Dominant Complex Type | Hydrogel State | Drug Release Rate |

|---|---|---|---|

| Low (e.g., Hypoglycemic) | 2:1 (Boronic Acid:Glucose) Crosslinks | Contracted / Less Swollen | Low |

| High (e.g., Hyperglycemic) | 1:1 (Boronic Acid:Glucose) Complexes | Expanded / Swollen | High |

The dynamic covalent chemistry of the boronate ester bond endows hydrogels containing these linkages with self-healing capabilities. nih.govnih.govresearchgate.net Unlike permanent covalent crosslinks, the bonds between boronic acid and diol groups are reversible and can break and reform under ambient conditions, particularly in an aqueous environment. nih.govrsc.org

If a hydrogel crosslinked by boronate esters is physically cut or damaged, the polymer chains at the fractured surface can re-establish connections when the pieces are brought back into contact. nih.gov This autonomous healing process restores the integrity of the material without external intervention. researchgate.net This property has been demonstrated in hydrogels formed from boronic acid-functionalized polymers, which can recover from shear-induced flow to a gel state within seconds. nih.gov Such self-healing materials are of great interest for a variety of applications, including coatings, sealants, and as matrices for 3D cell culture where complex structures can be assembled from smaller, cell-laden hydrogel blocks. nih.govnih.gov

Hydrogel-based contact lenses are a promising platform for ophthalmic drug delivery, offering prolonged drug residence time on the eye's surface. nih.govresearchgate.net Incorporating 3-(acrylamido)phenylboronic acid (APBA) into common contact lens materials like pHEMA has been shown to enhance their function. nih.gov

The presence of the hydrophobic PBA group within the hydrophilic hydrogel matrix can promote a more sustained release of ophthalmic drugs. nih.govresearchgate.net Furthermore, the boronic acid moiety provides a mucoadhesive property. It can interact and form bonds with the diol groups present in saccharide-based wetting agents like hyaluronic acid (HA) and hydroxypropyl guar (B607891) (HPG), or with the mucins in the tear film. nih.govnih.gov This not only has the potential to improve lens comfort by binding wetting agents but can also alter and control drug release kinetics. nih.govresearchgate.net

Research Findings on PBA-Modified Hydrogels for Drug Delivery

| Modification | Key Property | Observed Effect | Potential Application |

|---|---|---|---|

| Incorporation of APBA into pHEMA hydrogels | Hydrophobicity | Promoted sustained release of model drugs (atropine, dexamethasone). nih.gov | Ophthalmic drug delivery. nih.govresearchgate.net |

| Incorporation of APBA into pHEMA hydrogels | Mucoadhesion | Enhanced binding of wetting agents (hyaluronic acid, hydroxypropyl guar). nih.gov | Improved contact lens comfort and drug retention. nih.gov |

| Formation of PBA-based polymeric micelles | Mucoadhesion | Increased bioavailability on the anterior eye surface. nih.gov | Topical delivery of drugs like cyclosporine A for dry eye disease. nih.gov |

Supramolecular Chemistry and Molecular Recognition

All the aforementioned applications are fundamentally rooted in the principles of supramolecular chemistry and molecular recognition. nih.govnih.gov The boronic acid group acts as a synthetic receptor or "host," capable of specifically and reversibly recognizing and binding "guest" molecules that contain 1,2- or 1,3-diol functionalities. nih.govmdpi.com

This host-guest interaction is the driving force for the self-assembly of boronic acid-functionalized polymers into larger, ordered supramolecular structures. nih.govnih.gov For example, the crosslinking of polymer chains via boronate ester formation leads to the creation of a hydrogel, which is a complex supramolecular network. google.com The response of these materials to stimuli like glucose is a direct consequence of a competitive binding event at the molecular level, where glucose displaces the diol cross-linker, altering the macroscopic properties of the material. mdpi.com This ability to translate molecular recognition into a tangible material response makes this compound and its derivatives powerful building blocks for creating intelligent and functional materials.

Dynamic Covalent Networks and Vitrimers

The field of materials science has seen a surge of interest in the development of dynamic covalent networks (DCNs) and vitrimers. These materials bridge the gap between traditional thermosets and thermoplastics, exhibiting the robustness of cross-linked networks while also being reprocessable and malleable at elevated temperatures. nih.govbohrium.com This unique combination of properties is achieved through the incorporation of dynamic covalent bonds, which can undergo reversible exchange reactions. nih.gov Among the various dynamic chemistries, those based on boronic acids have gained significant traction due to their versatile and tunable nature.

This compound is a promising, though not yet extensively studied, candidate for the creation of advanced DCNs and vitrimers. Its structure, featuring both a boronic acid and a hydroxyl group, allows for unique functionalities within a polymer network. The boronic acid moiety can form dynamic boronic ester bonds with diols, creating the cross-links essential for the network structure. nih.govnih.gov The exchange reactions of these boronic esters, such as transesterification, are key to the dynamic nature of the resulting vitrimers, enabling properties like self-healing, shape memory, and recyclability. nih.govnih.govnih.gov

The substituent on the phenyl ring of a boronic acid plays a crucial role in tuning the properties of the resulting vitrimer. nih.gov Electron-withdrawing groups tend to increase the stability of the boronic ester bond, leading to materials with higher mechanical strength and slower network rearrangement dynamics. nih.gov Conversely, electron-donating groups can accelerate the exchange rate, resulting in faster stress relaxation and enhanced malleability at lower temperatures. nih.govdigitellinc.com

The presence of the 1-hydroxyethyl group at the meta-position of the phenyl ring in this compound is expected to influence the network in two significant ways. Firstly, as a substituent, it will electronically affect the boronic acid's reactivity and the stability of the boronic ester cross-links. Secondly, the pendant hydroxyl group can participate in hydrogen bonding, which can further enhance the mechanical properties of the material. nih.gov Research on other vitrimers has shown that the presence of free hydroxyl groups can accelerate network relaxation, leading to lower recycling temperatures. nih.govrsc.org

The formation of boronic ester-based vitrimers typically involves the reaction of a boronic acid-functionalized component with a diol-containing polymer or cross-linker. nih.gov The resulting network's properties can be precisely tailored by controlling factors such as the cross-linking density, the nature of the polymer backbone, and the specific boronic acid used. nih.gov

Table 1: Representative Data on the Influence of Phenylboronic Acid Substituents on Vitrimer Properties

| Substituent on Phenylboronic Acid | Glass Transition Temperature (Tg) (°C) | Young's Modulus (MPa) | Relaxation Time (s) at a given temperature |

| -H (unsubstituted) | -45 | 45 ± 3.5 | ~1000 at 80°C |

| -F (electron-withdrawing) | -40 | 93 ± 2.7 | >3600 at 80°C |

| -Cl (electron-withdrawing) | -42 | 65 ± 4.1 | ~2500 at 80°C |

| -OCH3 (electron-donating) | -50 | 32 ± 4.3 | ~200 at 80°C |

This table presents representative data from studies on other substituted phenylboronic acids to illustrate the general trends observed in boronic ester-based vitrimers. The data is compiled from multiple sources for illustrative purposes. nih.govacs.org

Table 2: Potential Impact of this compound in Vitrimers

| Feature of this compound | Expected Effect on Vitrimer Properties | Rationale |

| Boronic Acid Moiety | Forms dynamic covalent cross-links with diols. | The core functionality for creating the reprocessable network. nih.gov |

| 1-Hydroxyethyl Group (as a substituent) | Modulates the electronic properties of the boronic acid, influencing the kinetics of boronic ester exchange. | Substituents on the phenyl ring are known to tune the dynamic and mechanical properties of vitrimers. nih.govdigitellinc.com |

| Pendant Hydroxyl Group | Can form intermolecular hydrogen bonds, potentially enhancing mechanical strength. May also accelerate network relaxation through catalysis of transesterification. | Studies have shown that pendant hydroxyl groups can improve mechanical performance and lower reprocessing temperatures. nih.govrsc.org |

Detailed research findings on vitrimers prepared with other functionalized boronic acids have demonstrated the tunability of these systems. For example, studies on vitrimers with electron-withdrawing substituents like fluorine on the phenylboronic acid have shown a significant increase in the material's stiffness and a suppression of the boronic ester exchange dynamics. nih.gov In contrast, electron-donating groups like methoxy (B1213986) have been shown to lower the glass transition temperature and accelerate relaxation, making the material more malleable at lower temperatures. nih.gov

Furthermore, the introduction of pendant hydroxyl groups within a vitrimer network has been shown to have a plasticizing effect while also potentially catalyzing the transesterification of boronic esters, leading to faster stress relaxation. nih.govrsc.org This suggests that a vitrimer incorporating this compound could possess a unique balance of mechanical robustness and dynamic behavior, making it a compelling target for future research in the field of recyclable and self-healing polymers.

Advanced Characterization and Computational Studies

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For (3-(1-Hydroxyethyl)phenyl)boronic acid, the molecular formula is C₈H₁₁BO₃, with a calculated molecular weight of approximately 166.0 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. Techniques like liquid chromatography-mass spectrometry (LC-MS), often using electrospray ionization (ESI) in negative mode, are highly sensitive for the analysis of boronic acids, which can be detected as the deprotonated molecule [M-H]⁻. scirp.org

Table 3: Molecular Identity of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁BO₃ | scbt.com |

| Molecular Weight | 166.0 g/mol | scbt.com |

| Monoisotopic Mass | 166.0801244 Da | nih.gov |

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While this technique is definitive, there are currently no publicly available crystal structures specifically for this compound in the searched scientific literature. Analysis of related structures shows that phenylboronic acids often form dimeric structures in the solid state through hydrogen bonding between the boronic acid groups.

Theoretical and Computational Chemistry

Computational chemistry offers a powerful complement to experimental data by providing insights into molecular properties that can be difficult to measure directly. chemrxiv.org Using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), researchers can model the properties of boronic acids. longdom.orgresearchgate.net

For this compound, computational studies could include:

Conformational Analysis: Calculating the potential energy surface by rotating the C-C bond of the ethyl group and the B-O bonds of the hydroxyl groups to identify the most stable conformers. longdom.org

Geometric Optimization: Determining the lowest energy three-dimensional structure and predicting bond lengths and angles.

Spectroscopic Prediction: Simulating IR, Raman, and NMR spectra to aid in the interpretation of experimental data. DFT calculations have been shown to be effective in assigning vibrational modes for substituted phenylboronic acids. nih.gov

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, which relates to the molecule's reactivity and UV-Vis absorption profile. longdom.org

These theoretical approaches are invaluable for rationalizing observed chemical behavior and guiding further experimental work. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of phenylboronic acids. For analogous molecules like 3-cyanophenylboronic acid, DFT calculations are typically performed using specific functionals and basis sets to achieve a balance between computational cost and accuracy. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set such as 6-311++G(d,p). This level of theory has proven effective in optimizing molecular geometries and calculating vibrational frequencies.

For instance, in the study of 3-cyanophenylboronic acid, geometry optimizations were carried out using both Hartree-Fock (HF) and DFT/B3LYP methods with the 6-311++G(d,p) basis set in the gas phase. The results from these calculations are then often compared with experimental data, where available, to validate the computational model. The choice of the B3LYP functional is widespread in the study of organic molecules as it provides a good description of electron correlation effects. Such calculations are foundational for further analysis, including vibrational spectra, frontier molecular orbitals, and nonlinear optical properties.

Conformational Analysis and Potential Energy Surfaces (PES)

The conformational landscape of phenylboronic acids is primarily dictated by the orientation of the two hydroxyl groups attached to the boron atom. Conformational analysis, through the calculation of Potential Energy Surfaces (PES), is essential to identify the most stable conformers. For a molecule like this compound, rotation around the C-B bond and the B-O bonds would be of key interest.

In a detailed study of 3-cyanophenylboronic acid, the PES was calculated as a function of the two dihedral angles formed by the hydroxyl groups relative to the phenyl ring (defined as C1-B-O1-H and C1-B-O2-H). This analysis was performed at the DFT/B3LYP/6-31G(d) level of theory. The calculations revealed four low-energy conformers, designated as anti-syn, syn-anti, syn-syn, and anti-anti, based on the relative orientations of the O-H bonds. The anti-syn conformer was identified as the most stable, being lower in energy than the syn-anti, syn-syn, and anti-anti forms by 0.248, 1.465, and 3.855 kcal/mol, respectively, at the DFT/B3LYP/6-311++G(d,p) level. This highlights that even subtle changes in the hydroxyl group orientations lead to significant differences in stability. A similar conformational preference is anticipated for this compound.

Quantum Mechanical Studies

Quantum mechanical computations encompass a broad range of methods used to predict molecular properties. For phenylboronic acid derivatives, these studies typically begin with geometry optimization to find the equilibrium structure. Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

For example, in the quantum mechanical investigation of 3-cyanophenylboronic acid, the vibrational frequencies for all stable conformers were calculated using both HF and DFT methods. The assignments of the vibrational modes were then performed using potential energy distribution (PED) analysis. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed understanding of the molecule's vibrational behavior. Such studies provide a molecule's structural and electronic properties from first principles, offering a powerful complement to experimental characterization.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. For 3-cyanophenylboronic acid, the HOMO-LUMO gap was calculated to be approximately 5.66 eV for its most stable conformers using the DFT/B3LYP/6-311++G(d,p) method. This value is comparable to other phenylboronic acid derivatives, where gaps have been reported in the range of 4.97–5.96 eV. This analysis indicates that charge transfer likely occurs within the molecule, a property that is fundamental to its chemical behavior. For this compound, a similar energy gap is expected, influencing its reactivity in various chemical transformations.

Table 1: Representative HOMO-LUMO Energy Data for Phenylboronic Acid Analogues This table presents data for analogous compounds to illustrate typical values, as specific data for this compound is not readily available in the literature.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 3-Cyanophenylboronic acid (anti-syn) | DFT/B3LYP/6-311++G(d,p) | - | - | 5.66 |

| 4-(Methoxycarbonyl)-phenylboronic acid | - | - | - | 5.39 |

Dipole Moment, Polarizability, and Hyperpolarizability

The response of a molecule to an external electric field is described by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are critical for understanding intermolecular interactions and for the design of materials with nonlinear optical (NLO) properties. These parameters are typically calculated using the same DFT methods employed for geometry optimization and energy calculations.

Table 2: Representative Calculated Electronic Properties for Phenylboronic Acid Analogues This table is illustrative and based on findings for related compounds. Specific values for this compound are not available.

| Property | Description | Relevance |

|---|---|---|

| Dipole Moment (μ) | Measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Polarizability (α) | The ability of the molecular electron cloud to be distorted by an electric field. | Relates to chemical reactivity and molecular interactions. |

| Hyperpolarizability (β) | A measure of the nonlinear optical response to a strong electric field. | Important for the development of NLO materials. |

Molecular Dynamics Simulations (Potential)

While specific molecular dynamics (MD) simulations for this compound are not prominently reported in the literature, this technique holds significant potential for studying its behavior in a condensed phase, such as in solution. MD simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum mechanical calculations.

For a molecule like this compound, MD simulations could be employed to study its interaction with solvent molecules, its aggregation behavior, or its binding to a biological target. For example, MD simulations are used to understand the binding modes of small molecules with enzymes. Such simulations would require the development of a reliable force field for the boronic acid functional group. Given that this compound is used as a biochemical reagent, MD simulations could provide valuable information on its interactions within a biological environment.

Future Directions and Emerging Research Areas

Novel Derivatizations and Functionalizations of (3-(1-Hydroxyethyl)phenyl)boronic Acid

The presence of two distinct reactive sites—the boronic acid and the 1-hydroxyethyl group—on the same phenyl ring makes this compound a versatile platform for creating a diverse library of new chemical entities. Future research will likely focus on selectively or dually modifying these functional groups to tailor the molecule's properties for specific applications.

The boronic acid moiety is well-known for its reversible esterification with diols, a cornerstone of its use in sensors and self-healing materials. Beyond this, it can undergo various transformations:

Formation of Boronate Esters: Reaction with diols (e.g., pinacol) can protect the boronic acid or modulate its electronic properties and solubility.

Suzuki-Miyaura Cross-Coupling: The boronic acid group can be replaced with various organic substituents, serving as a linchpin in carbon-carbon bond formation. wikipedia.org

Halodeboronation: The boronic acid can be converted to a halide (Br, Cl, I), providing a route to further functionalized phenyl derivatives. wikipedia.org

The 1-hydroxyethyl group offers complementary reaction pathways:

Oxidation: Oxidation of the secondary alcohol would yield an acetyl group, creating (3-acetylphenyl)boronic acid, a ketone-bearing building block.

Esterification and Etherification: The alcohol can be converted into esters or ethers, allowing for the attachment of a wide range of functional groups, including polymers, fluorescent tags, or biocompatible moieties like polyethylene glycol (PEG).

Polymerization: The hydroxyl group can act as an initiator or monomer in polymerization reactions, leading to novel polyesters or polyethers with pendant phenylboronic acid groups.

The strategic combination of these reactions will enable the synthesis of complex molecules. For instance, the alcohol could be used as an anchor point to attach the molecule to a solid support, while the boronic acid remains free to participate in sensing or catalytic applications.

| Functional Group | Reaction Type | Reagent/Condition | Resulting Moiety | Potential Application |

|---|---|---|---|---|

| Boronic Acid (-B(OH)₂) | Boronate Ester Formation | Pinacol, Dean-Stark | Pinacol boronate ester | Intermediate stabilization, purification |

| Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst, base | Biaryl structure | Synthesis of complex organic molecules | |